Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate
Description
Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a chlorine atom at the 8-position and an ethyl ester group at the 3-position. This structure serves as a versatile intermediate in medicinal chemistry due to its reactivity at the 8-position, enabling further functionalization (e.g., nucleophilic substitution) to generate derivatives with tailored biological activities . It has been utilized in synthesizing inhibitors targeting bacterial type IV secretion systems and kinase inhibitors . The ethyl ester group enhances solubility and serves as a modifiable handle for prodrug strategies or structural optimization.
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-8-7(10)11-3-4-13(6)8/h3-5H,2H2,1H3 |
InChI Key |
QBRUPBCAPUFRAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | 1,4-dioxane, reflux, 12 h | 75–85% |
| Swern Oxidation | Oxalyl chloride, DMSO, -78°C | 90% |
| Cyclization | HCl (conc.), ethanol, 60°C | 82% |
| Chlorination | POCl₃, 110°C, 4 h | 88% |
| Esterification | Ethyl chloroformate, Et₃N, THF | 78% |
Multi-Step Synthesis via Intermediate Formation
From 3-Bromo-8-chloroimidazo[1,2-a]pyrazine
A UCL thesis outlines a route starting with 3-bromo-8-chloroimidazo[1,2-a]pyrazine . Selective substitution at C8 using sodium thiomethoxide generates a thioether intermediate, which undergoes palladium-catalyzed cross-coupling (e.g., Suzuki reaction) with boronic acids. Hydrolysis of the ester group (NaOH/EtOH) followed by re-esterification with ethyl bromide affords the target compound.
Oxalic Acid Diethyl Ester Route
A Chinese patent (CN102417507A) describes:
-
Condensation : O-Phenylene diamine reacts with oxalic acid diethyl ester in ethanol at 80°C to form 2,3-dihydroxyquinoxaline (92% yield).
-
Chlorination : Treatment with PCl₅ in toluene at 120°C yields 2,3-dichloroquinoxaline (85%).
-
Cyclization : Reaction with ethyl isocyanoacetate in DMF (K₂CO₃, 60°C) produces ethyl 8-chloroimidazo[1,5-a]quinoxaline-3-carboxylate (78%).
One-Pot Synthesis Approaches
A two-step one-pot method reported in the Journal of Antibiotics involves:
-
Formamidine Formation : 2-Aminopyrazine reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in DMF at 65°C for 3 h.
-
Cyclization : Addition of ethyl bromoacetate, NaHCO₃, and KI at 85°C for 6 h directly yields the product without isolation of intermediates. This method achieves 72% yield with >95% purity.
Challenges and Optimizations
Regioselectivity in Cyclization
Unwanted regioisomers (e.g., C5-chloro derivatives) may form during chlorination. Using bulky bases (e.g., DBU) or low-temperature conditions (−20°C) suppresses side reactions, improving regioselectivity to >9:1.
Purification Difficulties
The compound’s polar nature complicates column chromatography. Crystallization from ethyl acetate/hexane (1:3) at −20°C enhances recovery (85% vs. 60% for chromatography).
Scalability Issues
Industrial-scale Swern oxidation poses safety risks due to CO generation. Alternatives like TEMPO/NaOCl oxidation (room temperature, aqueous conditions) are being explored.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yields, scalable | Multi-step, hazardous reagents |
| One-Pot Synthesis | Time-efficient, minimal purification | Lower yield for electron-deficient substrates |
| Pd-Catalyzed Routes | Late-stage diversification | Requires pre-functionalized intermediates |
Chemical Reactions Analysis
Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Antibacterial Applications
Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate has been identified as a potential antibacterial agent. Research indicates that derivatives of imidazo[1,2-a]pyrazines can effectively target various Gram-negative bacteria, including Helicobacter pylori and Legionella pneumophila. These bacteria are known for their resistance to conventional antibiotics, making the development of new therapeutic agents crucial.
Case Study
A study highlighted in a patent application demonstrated that substituents on the imidazo[1,2-a]pyrazine scaffold significantly enhance antibacterial efficacy against resistant strains .
Anticancer Applications
This compound has shown promising results in cancer research, particularly against melanoma and other solid tumors.
Research indicates that the compound exhibits low nanomolar cytotoxicity against melanoma cell lines such as A375. The mechanism involves the induction of apoptosis and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation .
Data Table: Anticancer Efficacy
| Compound | Cancer Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | Melanoma | <10 | Induction of apoptosis |
| EAPB02303 | Melanoma | 20 | Tubulin polymerization inhibition |
Case Studies
- A study involving xenograft models showed that treatment with this compound resulted in significant tumor size reduction compared to control groups .
- Transcriptomic analysis revealed unique pathways activated by this compound, differentiating it from traditional chemotherapeutics .
Antiviral Applications
Recent investigations suggest that this compound may also possess antiviral properties. Preliminary studies indicate its effectiveness against specific viral pathogens.
Case Study
In vitro studies demonstrated that this compound could significantly reduce viral load in infected cell cultures, suggesting its potential as a therapeutic agent in treating viral infections .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Pathogen / Disease | Observed Effects |
|---|---|---|
| Antibacterial | Helicobacter pylori | Inhibition of growth |
| Anticancer | Melanoma | Induction of apoptosis |
| Antiviral | Various viruses | Reduction in viral load |
Mechanism of Action
The mechanism of action of Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its medicinal effects .
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position chlorine is a critical feature influencing reactivity and biological activity. Key analogues include:
Key Insights :
- Chlorine (8-Cl) : Facilitates nucleophilic substitution (e.g., with amines or alcohols), making it a preferred intermediate for drug discovery .
- Methyl (8-Me) : Reduces reactivity but improves metabolic stability and passive diffusion across membranes .
- Morpholino (8-Morpholine): Balances solubility and target engagement, critical for oral bioavailability .
Variations at the 3-Position (Ester Group)
The ethyl ester at the 3-position is a common feature, but alternative esters or carboxylates alter pharmacokinetics:
Key Insights :
Halogen Substitution Patterns
Halogen position and type influence electronic and steric properties:
Key Insights :
Key Insights :
- The 8-Cl derivative’s primary role is as a synthetic precursor, while fluorinated or morpholino-substituted analogues exhibit enhanced target specificity .
Biological Activity
Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the chloro substituent at the 8-position enhances its pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 215.63 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not extensively reported |
The biological activity of this compound has been attributed to several mechanisms:
- Kinase Inhibition : This compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways. For instance, it exhibits inhibitory effects on Bruton’s tyrosine kinase (BTK) and other receptor tyrosine kinases (RTKs) involved in cancer progression and inflammatory diseases .
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazines demonstrate antimicrobial properties against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes .
- Anticancer Potential : this compound has been explored for its anticancer activity due to its ability to induce apoptosis in cancer cells. Studies have highlighted its effectiveness against specific cancer types by targeting critical pathways involved in cell proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against several cancer cell lines. For example:
-
Cell Line : MCF-7 (Breast Cancer)
- IC₅₀ : 12 µM
- Mechanism : Induction of apoptosis via caspase activation.
-
Cell Line : A549 (Lung Cancer)
- IC₅₀ : 15 µM
- Mechanism : Inhibition of cell migration and invasion.
In Vivo Studies
Animal models have further validated the therapeutic potential of this compound. For instance, a study involving xenograft models showed that treatment with this compound resulted in significant tumor reduction compared to controls .
Q & A
Q. What are the common synthetic routes for Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate?
The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:
- Step 1 : Start with 8-chloroimidazo[1,2-a]pyrazine derivatives. In a Sonogashira coupling, react with alkynes using Pd(PPh₃)₄/CuI catalysts in DMF or THF (yields >85%) .
- Step 2 : Hydrolysis of ester intermediates (e.g., sec-butyl esters) using LiOH in THF/MeOH/water (60°C, 3 h) achieves >90% yield of carboxylic acid derivatives, which can be further functionalized .
- Alternative : Coupling with aryl halides via Buchwald-Hartwig amination in the presence of Cs₂CO₃ and t-BuOH .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns (e.g., δ 8.65 ppm for aromatic protons) .
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 311 [M+H]⁺) validate molecular weight .
- HPLC : Purity assessment (>99%) using C18 columns with TFA/CH₃CN gradients .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in palladium-catalyzed cross-couplings?
Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Sonogashira reactions (e.g., 91% yield with Pd(PPh₃)₄ vs. 70% with Pd(OAc)₂) .
- Solvent system : DMF or THF improves solubility of halogenated intermediates compared to toluene .
- Temperature : Reactions at 80°C reduce side-product formation in alkyne couplings .
- Base : Cs₂CO₃ enhances coupling efficiency in amination reactions vs. K₂CO₃ .
Q. What methodologies resolve structural ambiguities in derivatives of this compound?
Advanced techniques include:
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain (e.g., confirming dihedral angles of 55.6° between substituents) .
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings in complex mixtures .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to validate experimental data .
Q. How can contradictory bioactivity data across studies be addressed?
Contradictions often arise from:
- Purity variability : Use HPLC (≥99% purity) and elemental analysis to standardize batches .
- Assay conditions : Compare IC₅₀ values under consistent pH/temperature (e.g., kinase assays at 25°C vs. 37°C may differ by 2-fold) .
- Stereochemical factors : Chiral HPLC or X-ray crystallography identifies enantiomeric impurities impacting activity .
Q. What strategies mitigate challenges in purifying halogenated imidazopyrazine derivatives?
- Column chromatography : Use silica gel with DCM/MeOH (9:1) gradients to separate polar byproducts .
- Recrystallization : Hexane/ethyl acetate (3:1) mixtures yield high-purity crystals .
- Acid-base partitioning : Extract impurities using aqueous NaHCO₃ for carboxylate intermediates .
Data Contradiction Analysis
Q. Why do Suzuki coupling yields vary between 70% and 95% in literature?
Discrepancies may stem from:
- Catalyst loading : 5 mol% Pd(PPh₃)₄ achieves 90% yield vs. 2 mol% (70%) .
- Oxygen sensitivity : Degradation of boronic acid reagents in non-inert atmospheres reduces yields by 15–20% .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) slow coupling kinetics, requiring prolonged reaction times (8–12 h vs. 4 h) .
Methodological Best Practices
- Synthetic reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. aryl halide for cross-couplings) .
- Structural validation : Combine NMR, MS, and X-ray data to avoid misassignment (critical for patent applications) .
- Bioactivity reporting : Include negative controls (e.g., unsubstituted imidazopyrazine) to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
